2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide
Overview
Description
Scientific Research Applications
2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide typically involves the reaction of benzenecarboximidamide derivatives with fluorinating agents under controlled conditions . One common method includes the reaction of benzenecarboximidamide with 2,3-difluoro-6-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness[6][6]. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters and improve overall yield .
Chemical Reactions Analysis
Types of Reactions
2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenecarboximidamides.
Mechanism of Action
The mechanism of action of 2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-difluoro-6-(trifluoromethyl)benzonitrile
- 2,3-difluoro-6-(trifluoromethyl)benzamide
- 2,3-difluoro-6-(trifluoromethyl)benzylamine
Uniqueness
Compared to similar compounds, 2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide exhibits unique properties due to the presence of both hydroxy and trifluoromethyl groups
Properties
IUPAC Name |
2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5N2O/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15-16/h1-2,16H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYGIBIHKAKDQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=NO)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1C(F)(F)F)/C(=N/O)/N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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